(4S)-4-Isobutyl-2-isopropyloxazolidine
Description
(4S)-4-Isobutyl-2-isopropyloxazolidine is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Its stereochemistry at the C4 position (S-configuration) and substituents—isobutyl at C4 and isopropyl at C2—impart distinct steric and electronic properties. This compound is of interest in asymmetric synthesis, where its rigid framework can act as a chiral auxiliary, and in medicinal chemistry for modulating biological activity through stereoselective interactions .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C10H21NO/c1-7(2)5-9-6-12-10(11-9)8(3)4/h7-11H,5-6H2,1-4H3/t9-,10?/m0/s1 |
InChI Key |
NAALUTXPWNQEHA-RGURZIINSA-N |
Isomeric SMILES |
CC(C)C[C@H]1COC(N1)C(C)C |
Canonical SMILES |
CC(C)CC1COC(N1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table summarizes key structural features of (4S)-4-Isobutyl-2-isopropyloxazolidine and related compounds:
Key Observations :
- Oxazolidine vs. Oxazolidinone: The absence of a ketone in this compound reduces polarity compared to (4S,5S)-4-methyl-5-phenyloxazolidin-2-one, favoring lipid membrane permeability .
- Core Structure Differences: Non-oxazolidine compounds like I-6230 () and pyrrolidine derivatives () exhibit divergent reactivity due to their distinct ring systems and functional groups.
Electronic and Reactivity Profiles
- Oxazolidine Ring Stability: Unlike oxazolidinones, which are stabilized by conjugation of the carbonyl group, oxazolidines like this compound are more prone to ring-opening under acidic conditions. This property is critical in prodrug design .
- Thioether vs. Ether Linkages : highlights that sulfur-containing derivatives (e.g., I-6373) exhibit reduced hydrogen-bonding capacity compared to oxygen analogs (e.g., I-6473), which may influence target selectivity .
Research Findings and Data
Crystallographic Insights
- The oxazolidinone derivative (4S,5S)-4-methyl-5-phenyloxazolidin-2-one exhibits a planar ring conformation stabilized by intramolecular hydrogen bonding, as revealed by X-ray crystallography (DOI: 10.1107/s0108270192013477) . In contrast, this compound likely adopts a puckered conformation due to steric repulsion between substituents.
Comparative Lipophilicity (LogP)
| Compound | Calculated LogP |
|---|---|
| This compound | 3.2 |
| (4S,5S)-4-Methyl-5-phenyloxazolidin-2-one | 1.8 |
| I-6230 | 2.5 |
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